molecular formula C11H8F3NO2S B2773653 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione CAS No. 338421-23-1

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione

Cat. No.: B2773653
CAS No.: 338421-23-1
M. Wt: 275.25
InChI Key: JZRVZYLFBSDEOW-UHFFFAOYSA-N
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Description

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione is an organic compound that contains a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiomorpholinedione structure

Scientific Research Applications

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione typically involves the introduction of the trifluoromethyl group to the phenyl ring, followed by the formation of the thiomorpholinedione structure. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as tetrahydrofuran (THF) and a catalyst like potassium carbonate (K2CO3) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include enzymes involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenol
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenylhydrazine

Uniqueness

4-[4-(Trifluoromethyl)phenyl]thiomorpholine-3,5-dione is unique due to its combination of the trifluoromethyl group and the thiomorpholinedione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it offers enhanced stability and reactivity, which can be advantageous in both research and industrial settings .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRVZYLFBSDEOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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